Silver(I)iodide

Catalog No.
S574326
CAS No.
7783-96-2
M.F
AgI
M. Wt
234.773 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver(I)iodide

CAS Number

7783-96-2

Product Name

Silver(I)iodide

IUPAC Name

silver iodide

Molecular Formula

AgI

Molecular Weight

234.773 g/mol

InChI

InChI=1S/Ag.HI/h;1H/q+1;/p-1

InChI Key

MSFPLIAKTHOCQP-UHFFFAOYSA-M

SMILES

Array

solubility

Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate.
Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates
In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C

Synonyms

silver iodide, silver iodide, 131I-labeled

Canonical SMILES

[Ag+].[I-]

The exact mass of the compound Silver Iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate.sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitratesin water, 28x10-7 g/l @ 25 °c; 25x10-6 g/l at 60 °c. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Repellants. However, this does not mean our product can be used or applied in the same or a similar way.

Silver(I) iodide (CAS 7783-96-2) is an application-specific inorganic halide characterized by its ultra-low aqueous solubility, photosensitivity, and specific crystallographic properties. Unlike more common silver salts, AgI exists in multiple polymorphs, transitioning from a room-temperature hexagonal wurtzite (β-phase) or zincblende (γ-phase) structure to a body-centered cubic (α-phase) at elevated temperatures. This high-temperature phase exhibits quantifiable silver ion mobility, establishing it as a baseline material in solid-state ionics. Furthermore, the β-phase's structural similarity to hexagonal ice establishes it as a critical procurement item for meteorological applications. Its distinct thermal, solubility, and crystallographic profile dictates its selection over other silver halides in advanced industrial and research workflows [1].

Generic substitution of Silver(I) iodide with other silver halides (such as AgCl or AgBr) routinely fails due to strict phase-transition and crystallographic requirements. In solid-state electrolyte procurement, AgCl and AgBr do not undergo the specific β/γ to α phase transition that grants AgI its superionic conductivity at 147 °C[1]. In meteorological applications, AgCl and AgBr lack the precise ~1.5% to 3% lattice mismatch with ice required for efficient heterogeneous ice nucleation, rendering them ineffective for cloud seeding [2]. Furthermore, attempting to substitute AgI with highly soluble generic iodides (like KI) leads to immediate dissolution in aqueous environments, destroying the persistent solid phase required for long-term sensor stability [1].

High-Temperature Solid-State Ionic Conductivity

Silver(I) iodide is procured for solid-state electrochemical applications due to its distinct phase transition at 147 °C, where the rigid iodine lattice allows the silver ion sublattice to melt. This transition to the α-phase results in an ionic conductivity of approximately 1 S/cm[1]. In stark contrast, the room-temperature β and γ phases exhibit conductivities of only 10^-6 to 10^-7 S/cm, and alternative silver halides like AgCl do not achieve this superionic state [2].

Evidence DimensionIonic conductivity at >147 °C
Target Compound Data~1 S/cm (α-AgI)
Comparator Or Baseline10^-6 to 10^-7 S/cm (β/γ-AgI baseline)
Quantified Difference~6 orders of magnitude increase in conductivity
ConditionsSolid-state measurement above 147 °C

This massive conductivity jump is the primary justification for selecting AgI as a precursor or core material in high-temperature solid-state batteries and specialized ion-selective electrodes.

Extreme Aqueous Insolubility and Ammonia Resistance

In chemical processing and precipitation workflows, AgI is differentiated by its ultra-low solubility, driven by the high covalent character of the Ag-I bond. The solubility product constant (Ksp) of AgI is 8.3 x 10^-17 at 25 °C, making it significantly less soluble than AgBr (5.3 x 10^-13) and AgCl (1.8 x 10^-10) [1]. Furthermore, unlike AgCl and AgBr, AgI resists dissolution in aqueous ammonia, ensuring solid-phase persistence in basic, complexing environments[2].

Evidence DimensionAqueous Solubility Product Constant (Ksp) at 25 °C
Target Compound Data8.3 x 10^-17
Comparator Or BaselineAgCl (1.8 x 10^-10)
Quantified DifferenceAgI is >6 orders of magnitude less soluble than AgCl
ConditionsAqueous solution at standard ambient temperature (25 °C)

Buyers must specify AgI when designing robust precipitation assays, halide separations, or sensors that must survive ammoniacal or highly dilute aqueous environments without degrading.

Heterogeneous Ice Nucleation via Lattice Matching

For meteorological procurement, AgI is the benchmark heterogeneous ice nucleating agent. The hexagonal β-phase of AgI possesses a lattice parameter mismatch of only ~1.5% to 3% with hexagonal ice (Ih) [1]. This structural mimicry allows AgI aerosols to induce ice nucleation in supercooled water at temperatures as high as -3 °C to -5 °C, whereas homogeneous freezing of water droplets requires temperatures near -38 °C [2].

Evidence DimensionIce nucleation threshold temperature
Target Compound DataNucleates ice at -3 °C to -5 °C
Comparator Or BaselineHomogeneous freezing of water (~ -38 °C)
Quantified DifferenceRaises the freezing threshold by >30 °C
ConditionsSupercooled atmospheric water droplets / cloud seeding chambers

This specific crystallographic match makes AgI non-substitutable in commercial weather modification and cloud seeding payloads.

High-Temperature Solid-State Electrolytes

Leveraging the ~1 S/cm ionic conductivity of the α-phase above 147 °C, AgI is technically validated for solid-state batteries and high-temperature electrochemical sensors. Procurement in this space relies on AgI's ability to provide liquid-like ion mobility within a rigid solid lattice, outperforming conventional solid halides[1].

Commercial Cloud Seeding and Weather Modification

Driven by its minimal lattice mismatch with hexagonal ice, AgI is the primary active ingredient in pyrotechnic flares and aerosol generators used for precipitation enhancement. Its ability to nucleate ice at -3 °C to -5 °C ensures consistent glaciation of supercooled clouds where other aerosols fail [2].

Ion-Selective Electrodes and Robust Precipitation Assays

Due to its ultra-low solubility (Ksp = 8.3 x 10^-17) and resistance to aqueous ammonia, AgI is the standard membrane material for iodide ion-selective electrodes. It is also used in sequential precipitation workflows to reliably isolate iodide from chloride and bromide mixtures[3].

Physical Description

Light yellow odorless solid; Gradually darkened by light; [Merck Index] Insoluble in water (28X10-7 g/l at 25 deg C); [HSDB]

Color/Form

Light yellow, powder; crystals are hexagonal or cubic

Hydrogen Bond Acceptor Count

1

Exact Mass

233.80956 Da

Monoisotopic Mass

233.80956 Da

Boiling Point

1506 °C

Heavy Atom Count

2

Taste

Tasteless

Density

5.67

Odor

Odorless

Melting Point

552 °C

UNII

81M6Z3D1XE

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 77 of 79 companies with hazard statement code(s):;
H400 (50.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Soln containing 5 to 49% of colloidal silver iodide have been employed in the treatment of infections of the mucous membranes. Ointments, usually containing 5%, have been used in inflammatory conditions of the eye, ear, and nose.
MEDICATION: LOCAL ANTI-INFECTIVE; MEDICATION (VET): IN COLLOIDAL SUSPENSIONS AS LOCAL ANTISEPTIC FOR MUCOUS MEMBRANES

Vapor Pressure

1 MM HG @ 820 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

7783-96-2

Absorption Distribution and Excretion

ORAL DOSES OF SILVER AS SILVER IODIDE HAD NO EFFECT ON THE MICROORGANISMS OF THE RABBIT CECUM OR GOAT RUMEN. RABBITS ELIMINATED 99% OF ORAL DOSE WITHIN 3 DAYS AND 100% IN 6.3 DAYS. 8-26% ENTERED CECUM, WHERE IT DID NOT ACCUM & WAS NOT ABSORBED. DIGESTION WAS NOT INHIBITED IN RABBITS AND GOATS FOLLOWING THE INGESTION OF DIETS CONTAINING 4.2 AND 1 PPM SILVER AS SILVER IODIDE, OR 10 AND 100 PPM SILVER AS SILVER NITRATE. THUS, AG PROBABLY WILL NOT ADVERSELY AFFECT THE DIGESTIVE MICROFLORA OF LIVESTOCK OR WILDLIFE.
SILVER IODIDE WAS ADMINISTERED ORALLY TO 15 YEARLING EWES (5/GROUP) AT DOSE LEVELS OF 0.1, 1.0, OR 10 MG/KG PER DAY FOR 86 DAYS WITHOUT CLINICAL SIGNS OF TOXICOSIS. ERYTHROCYTE AND LEUKOCYTE COUNTS, PACKED CELL VOLUMES, HB CONCENTRATIONS, AND CIRCULATING THRYOID HORMONE LEVELS (TRIIODOTHYRONINE AND THYROXINE) WERE NOT ALTERED SIGNIFICANTLY IN AGI-DOSED EWES. SILVER AT DOSE LEVELS OF 1 OR 10 MG AGI/KG BODY WT FOR 86 DAYS WAS ABSORBED FROM THE GASTROINTESTINAL TRACT AND DEPOSITED IN SOFT AND HARD TISSUES OF THE BODY. MAXIMUM SILVER RESIDUE FOUND WAS 17 PPM IN THE LIVER OF A EWE RECEIVING 10 MG/KG PER DAY.

Metabolism Metabolites

Silver iodide was evaluated for mutagenicity in the Ames/microsome test (strains TA 1535, TA 102, TA 97, and TA 98) and for the ability to induce Sister Chromatid Exchanges (SCE) in human cultured lymphocytes and in P388 lymphocytic leukemia cells cultured in the mouse peritoneal cavity. From the cytogenetic in vitro studies, it was observed that silver iodide, either in acetone solutions or as a suspension with polyacryilamide, scarcely causes a doubling effect on SCEs at nearly toxic concentrations (1 ug/ml). Such a doubling effect by silver iodide on SCEs in P388 leukemia cells in vivo was not achieved even after using 100 ug/g mouse body weight. In the Ames/microsome test actually a doubling effect on revertants was only isolately achieved with 30 ug/ml in TA 102 (S9-) and at 150 ug/ml in TA 97 (S9+) doses, which appear to be nearly toxic for bacteria.
Silver and its compounds can be absorbed via inhalation, while silver compounds can also be absorbed orally and dermally. It distributes throughout the body in the blood, particularily to the liver. Insoluble silver salts are transformed into soluble silver sulfide albuminates, bind to amino or carboxyl groups in RNA, DNA, and proteins, or are reduced to metallic silver by ascorbic acid or catecholamines. Metallic silver is oxidized and may deposit in the tissues, causing arygria. Silver is eliminated primarily in the faeces. (L808)

Wikipedia

Silver iodide

Use Classification

Agrochemicals -> Repellants

Methods of Manufacturing

Heating a silver nitrate solution with an alkali iodide solution, followed by washing /of precipitate/ with boiling water in the dark or under ruby red illumination.
Kolkmeijer, Van Hengel, Z Kristallogr A88, 317 (1934). Prepd according to equation AgNO3 + KI yields AgI + KNO3.

General Manufacturing Information

Silver iodide (AgI): ACTIVE

Interactions

Mutagenic potential of copper compounds and its alteration in case of the interaction with silver compounds were analyzed by use of plant test systems. As test systems, Crepis capillaris L., Tradescantia clone 02, and soybean (Glycine max (L.) Merrill) were used. Mutagenic properties of copper iodide and copper sulfate were not detected. CuI, being not a mutagen by itself, remarkably enhanced mutagenic potential of AgI.

Stability Shelf Life

LIGHT SENSITIVE
... SLOWLY DARKENED BY LIGHT.
Protect from light. Soln should be freshly prepared. /Colloidal silver iodide/

Dates

Last modified: 08-15-2023

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